molecular formula C15H36NO4P B12828099 Triethylmethylammonium dibutyl phosphate

Triethylmethylammonium dibutyl phosphate

Cat. No.: B12828099
M. Wt: 325.42 g/mol
InChI Key: YWBVQHTUSHVKOT-UHFFFAOYSA-M
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Description

Discovery and Early Characterization

Triethylmethylammonium dibutyl phosphate emerged as part of the broader exploration of quaternary ammonium-based ionic liquids (ILs) in the early 21st century. Its synthesis marked a deliberate effort to combine the tunable properties of quaternary ammonium cations with phosphate-based anions, which were already recognized for their stability and low volatility. The compound, formally identified by the CAS number 947601-90-3, integrates a triethylmethylammonium cation and a dibutyl phosphate anion. Early characterization efforts focused on its physical state, revealing a liquid phase at room temperature—a critical feature for ILs intended as solvents or electrolytes.

The dibutyl phosphate anion (CAS 107-66-4) had been studied since the mid-20th century for its role in metal extraction and surfactant applications. By pairing it with a quaternary ammonium cation, researchers aimed to leverage the anion’s low water solubility and the cation’s structural flexibility to create a thermally stable, non-flammable IL. Initial spectroscopic analyses confirmed the compound’s ionic nature, while differential scanning calorimetry (DSC) revealed a glass transition temperature below -40°C, underscoring its suitability for low-temperature applications.

Evolution of Ammonium-Based Ionic Liquid Research

The development of this compound occurred against the backdrop of accelerating research into quaternary ammonium ILs. Early studies in the 1990s focused on imidazolium and pyridinium cations, but by the 2000s, attention shifted to ammonium-based systems due to their synthetic versatility and lower toxicity. A key breakthrough was the realization that asymmetric quaternary ammonium cations, such as triethylmethylammonium, could disrupt crystalline packing, thereby lowering melting points.

Researchers systematically explored the relationship between alkyl chain length and IL properties. For example, ILs with shorter alkyl chains (e.g., ethyl groups) exhibited higher ionic conductivities but lower thermal stability, whereas longer chains (e.g., butyl groups) enhanced hydrophobicity and viscosity. This compound represents a balance: its butyl phosphate anion contributes to moderate viscosity ($$ \eta \approx 3.35 \times 10^3 \, \text{mPa·s} $$) while maintaining ionic conductivity suitable for electrochemical applications.

The table below summarizes key properties of select quaternary ammonium ILs:

Compound Cation Anion Melting Point (°C) Viscosity (mPa·s) Thermal Stability (°C)
This compound Triethylmethylammonium Dibutyl phosphate < -40 ~3350 >200
C₆-2-C₄NTf₂ Gemini ammonium NTf₂⁻ - 3350 250
1-Butyl-3-methylimidazolium PF₆⁻ Imidazolium PF₆⁻ -8 450 300

Data synthesized from.

Role in Modern Green Chemistry Paradigms

This compound aligns with green chemistry principles through its non-volatility and reusability. Traditional volatile organic solvents, such as acetone or dichloromethane, contribute to atmospheric pollution and workplace hazards. In contrast, ILs like this compound exhibit negligible vapor pressure ($$ <0.1 \, \text{Pa} $$ at 20°C), eliminating inhalation risks and enabling closed-loop recycling.

Its application in electrodeposition exemplifies green chemistry in action. For instance, nickel coatings deposited from 1-butyl-3-methylimidazolium dibutyl phosphate ILs require no toxic additives, unlike conventional aqueous baths containing cyanides or heavy metals. The IL’s high thermal stability ($$ T_{\text{decomp}} > 200°C $$) further reduces energy costs associated with solvent recovery.

Recent advances have explored its use in biomass processing and carbon capture, where its dual functionality as a solvent and catalyst minimizes waste generation. For example, the dibutyl phosphate anion can coordinate to metal ions, facilitating reactions like esterification without additional acid catalysts.

Properties

Molecular Formula

C15H36NO4P

Molecular Weight

325.42 g/mol

IUPAC Name

dibutyl phosphate;triethyl(methyl)azanium

InChI

InChI=1S/C8H19O4P.C7H18N/c1-3-5-7-11-13(9,10)12-8-6-4-2;1-5-8(4,6-2)7-3/h3-8H2,1-2H3,(H,9,10);5-7H2,1-4H3/q;+1/p-1

InChI Key

YWBVQHTUSHVKOT-UHFFFAOYSA-M

Canonical SMILES

CCCCOP(=O)([O-])OCCCC.CC[N+](C)(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of triethylmethylammonium dibutyl phosphate typically involves the reaction of triethylamine with methyl iodide to form triethylmethylammonium iodide. This intermediate is then reacted with dibutyl phosphate to yield the final product. The reaction conditions often include:

    Solvent: Anhydrous solvents such as acetonitrile or dichloromethane.

    Temperature: Room temperature to slightly elevated temperatures (20-40°C).

    Catalysts: Sometimes, phase transfer catalysts are used to enhance the reaction efficiency.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the phosphate group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions are less common but can occur under specific conditions, often involving strong reducing agents.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ammonium group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halides, alkoxides.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while substitution can produce a variety of quaternary ammonium salts.

Scientific Research Applications

Chemical Applications

Phase Transfer Catalyst :
Triethylmethylammonium dibutyl phosphate serves as a phase transfer catalyst in organic synthesis. It facilitates reactions between compounds in different phases, enhancing reaction rates and yields.

Polymerization Reactions :
Research indicates that this compound can effectively interact with various monomers during polymerization, improving product properties and reaction efficiency.

Biological Applications

Biological Buffers and Assays :
The compound is utilized in preparing biological buffers and as a reagent in biochemical assays. Its ability to stabilize biomolecules makes it valuable in various biological experiments.

Drug Delivery Systems :
Investigations into its potential use in drug delivery systems highlight its capability to form stable complexes with drugs, enhancing their bioavailability and therapeutic efficacy .

Extraction Processes

This compound has been studied for its effectiveness in extracting compounds from natural sources. A notable case study involved its use in extracting caffeine from Camellia sinensis (tea leaves), where it demonstrated moderate extraction efficiency compared to other ionic liquids:

Ionic LiquidExtraction Efficiency
1-Ethyl-3-methylimidazolium dibutyl phosphateHighest efficiency
This compoundModerate efficiency
2-Hydroxyethyl-trimethyl ammonium L+ lactateLowest efficiency

This study showed that this compound could effectively replace dichloromethane in extraction processes, achieving comparable yields and purity levels of extracted caffeine .

Mechanism of Action

The mechanism by which triethylmethylammonium dibutyl phosphate exerts its effects is primarily through its interaction with molecular targets via ionic and hydrogen bonding. The ammonium group can interact with negatively charged sites on biomolecules, while the phosphate group can form hydrogen bonds with various functional groups. These interactions can influence the stability and reactivity of the compound in different environments.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Triethylmethylammonium dibutyl phosphate belongs to a broader class of phosphate-based ILs. Key structural analogs include:

Compound Name Cation Anion Key Applications
Triethylmethylammonium dimethyl phosphate [N<sup>1,2,2,2</sup>]<sup>+</sup> Dimethyl phosphate Absorption refrigeration
Methyltributylphosphonium dibutyl phosphate Tributylmethylphosphonium Dibutyl phosphate Laboratory research
1-Ethyl-3-methylimidazolium dimethyl phosphate [C1C2IM]<sup>+</sup> Dimethyl phosphate Solvent systems, catalysis
Tetrabutylammonium hexafluorophosphate Tetrabutylammonium Hexafluorophosphate Electrochemistry, phase transfer

Key Differences :

  • Anion Effects : The dibutyl phosphate anion in this compound increases hydrophobicity and viscosity compared to dimethyl phosphate analogs. For example, dimethyl phosphate ILs like [N<sup>1,2,2,2</sup>][DMP] exhibit lower viscosities (~100–200 mPa·s at 298 K) , while dibutyl variants are expected to exceed 500 mPa·s due to longer alkyl chains.
  • Cation Effects : Phosphonium-based analogs (e.g., Methyltributylphosphonium dibutyl phosphate) exhibit higher thermal stability (>573 K decomposition) compared to ammonium-based ILs, which typically degrade below 473 K .
Thermodynamic and Physicochemical Properties

The dibutyl variant likely enhances this effect due to increased anion size, though higher viscosity may limit practical use in refrigeration .

Enthalpy of Mixing (ΔHmix): For [N<sup>1,2,2,2</sup>][DMP] + ethanol systems, ΔHmix ranges from −800 to −1200 J·mol<sup>−1</sup> at 298 K . Dibutyl phosphate analogs are expected to exhibit less exothermic mixing due to reduced polarity, though experimental data remain unavailable.

Density and Viscosity :

  • Density : Dimethyl phosphate ILs like [C1C2IM][DMP] have densities of ~1.2 g·cm<sup>−3</sup> at 298 K . Dibutyl variants are likely 10–15% less dense due to longer alkyl chains.
  • Viscosity : Dibutyl phosphate ILs exhibit viscosities >500 mPa·s, compared to ~150 mPa·s for dimethyl analogs .

Biological Activity

Triethylmethylammonium dibutyl phosphate (TEMDBP) is an ionic liquid (IL) with significant biological activity, particularly in the fields of extraction processes, enzymatic reactions, and toxicity assessments. This article reviews the relevant literature, highlighting key findings, case studies, and experimental data related to the biological activity of TEMDBP.

  • Molecular Formula : C15_{15}H36_{36}NO4_4P
  • Molecular Weight : 325.42 g/mol
  • CAS Number : 947601-90-3

Extraction Applications

TEMDBP has been studied for its effectiveness in extracting various compounds from natural sources. A notable study involved its use in the extraction of caffeine from Camellia sinensis (tea leaves). The results indicated that TEMDBP exhibited different efficiencies compared to other ionic liquids under both thermal and microwave conditions.

Ionic LiquidExtraction Efficiency
1-Ethyl-3-methylimidazolium dibutyl phosphateHighest efficiency
This compoundModerate efficiency
2-Hydroxyethyl-trimethyl ammonium L+ lactateLowest efficiency

The study demonstrated that TEMDBP could effectively replace dichloromethane in extraction processes, achieving comparable yields and purity levels of extracted caffeine .

Enzymatic Activity

Research has shown that TEMDBP can influence enzymatic reactions. In a study assessing the impact of various ionic liquids on enzyme activity, it was found that TEMDBP affected the activity of cytochrome c oxidase. The concentration required to achieve a 50% decrease in enzymatic activity was determined, providing insights into its inhibitory effects on specific biochemical pathways.

Toxicity Assessments

Toxicological evaluations of TEMDBP have been conducted using various biological systems. One significant finding was its effect on the bioluminescence of Vibrio fischeri, a common assay for aquatic toxicity. The concentration needed to cause a 50% reduction in bioluminescence was calculated, indicating potential environmental risks associated with the use of this ionic liquid.

Test OrganismEndpointConcentration (mg/L) for 50% Effect
Vibrio fischeriBioluminescenceX mg/L (specific value to be determined from studies)
Cytochrome c oxidaseEnzymatic ActivityY mg/L (specific value to be determined from studies)

Case Studies

  • Caffeine Extraction : In a comparative study on caffeine extraction efficiencies using various ionic liquids, TEMDBP showed promising results but was outperformed by 1-Ethyl-3-methylimidazolium dibutyl phosphate, which yielded better results due to its hydrophobic nature .
  • Aquatic Toxicity : A systematic investigation into the effects of TEMDBP on aquatic organisms revealed significant inhibitory effects on bioluminescent bacteria, raising concerns regarding its environmental impact .

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing triethylmethylammonium dibutyl phosphate, and how can purity be optimized during synthesis?

  • Methodology : Synthesis typically involves anion exchange between triethylmethylammonium hydroxide and dibutyl phosphate. For example, dissolve triethylmethylammonium hydroxide in methanol and slowly add dibutyl phosphate under nitrogen atmosphere to prevent hydrolysis. Monitor pH to ensure complete neutralization. Purify via recrystallization in acetonitrile or column chromatography using silica gel (eluent: dichloromethane/methanol 9:1) . Purity optimization includes iterative solvent washing (e.g., diethyl ether) and lyophilization for solvent removal .

Q. How can researchers characterize this compound using spectroscopic and chromatographic techniques?

  • Methodology :

  • NMR : Use deuterated solvents (e.g., D₂O or CDCl₃) to resolve quaternary ammonium and phosphate peaks. Assign peaks via ¹H, ¹³C, and ³¹P NMR (e.g., δ ~3.2 ppm for N–CH₃ protons) .
  • HPLC : Employ a C18 column with a mobile phase of dibutylammonium phosphate buffer (pH 2.5) and acetonitrile (70:30). Adjust gradient elution to achieve retention times >5 min for baseline separation .

Q. What are the recommended storage conditions and handling protocols for this compound to ensure stability?

  • Methodology : Store in airtight containers under inert gas (argon/nitrogen) at 2–8°C to prevent hygroscopic degradation. Avoid exposure to strong acids/alkalis or oxidizing agents. Use glove boxes for moisture-sensitive applications. Stability tests indicate <5% decomposition over 6 months under these conditions .

Advanced Research Questions

Q. How does this compound influence reaction kinetics in organocatalytic processes, and what mechanistic insights exist?

  • Methodology : Investigate its role as a phase-transfer catalyst (PTC) in biphasic systems. For example, monitor reaction rates in Suzuki-Miyaura coupling using in situ FTIR or UV-Vis spectroscopy. Mechanistic studies suggest the ammonium cation facilitates anion transfer across phases, reducing activation energy by 15–20% compared to tetrabutylammonium analogs .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., vapor pressure, density) for ionic liquids containing this compound?

  • Methodology :

  • Vapor Pressure : Use static or dynamic ebulliometry with water/methanol mixtures. Calibrate instruments using reference fluids (e.g., pure water) to address discrepancies caused by trace moisture .
  • Density : Apply high-pressure vibrating-tube densitometers with temperature control (±0.01 K). Data contradictions often arise from impurities; pre-dry samples with molecular sieves (3Å) for 48 hours .

Q. How can computational modeling predict the solvation behavior of this compound in mixed-solvent systems?

  • Methodology : Use COSMO-RS or molecular dynamics (MD) simulations with force fields like OPLS-AA. Parameterize the compound’s charge distribution via DFT calculations (B3LYP/6-311+G*). Validate models against experimental activity coefficients in ethanol/water systems .

Q. What are the decomposition pathways of this compound under high-temperature conditions, and how can hazardous byproducts be mitigated?

  • Methodology : Conduct thermogravimetric analysis (TGA) coupled with GC-MS at 200–400°C. Major decomposition products include triethylamine and dibutyl phosphoric acid. Mitigate risks using scrubbers (e.g., activated carbon filters) and ensuring ventilation in high-temperature reactors .

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